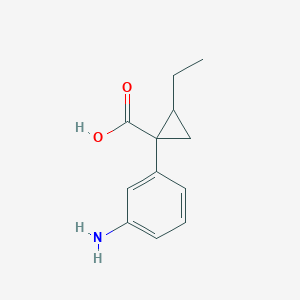

1-(3-Aminophenyl)-2-ethylcyclopropane-1-carboxylic acid

説明

特性

分子式 |

C12H15NO2 |

|---|---|

分子量 |

205.25 g/mol |

IUPAC名 |

1-(3-aminophenyl)-2-ethylcyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C12H15NO2/c1-2-8-7-12(8,11(14)15)9-4-3-5-10(13)6-9/h3-6,8H,2,7,13H2,1H3,(H,14,15) |

InChIキー |

XTXVCFPKRNXFBC-UHFFFAOYSA-N |

正規SMILES |

CCC1CC1(C2=CC(=CC=C2)N)C(=O)O |

製品の起源 |

United States |

準備方法

Raw Materials and Reaction Sequence

This method employs nitroacetic acid esters (ethyl nitroacetate or nitroacetic acid methyl esters) and 1,2-dihalo ethane (glycol dibromide or 1,2-ethylene dichloride) as starting materials. The process involves:

- Alkylation and cyclization of nitroacetate with dihalo ethane,

- Nitroreduction to convert the nitro group to an amino group,

- Hydrolysis of the ester to form the free acid.

Reaction Conditions and Catalysts

| Step | Conditions | Catalysts/Reagents | Solvent | Temperature | Notes |

|---|---|---|---|---|---|

| Cyclization | Reflux 80-120°C | Salt of wormwood or sodium carbonate | Methylene dichloride | 80-120°C | Promotes cyclization via alkylation |

| Nitro reduction | 15-20°C | Tindichloride | Methyl alcohol or ethanol | 15-20°C | Reduces nitro to amino group |

| Hydrolysis | 70-90°C | Sodium hydroxide or potassium hydroxide | Methyl alcohol or ethanol | 70-90°C | Converts ester to acid |

| Purification | Cooling, crystallization | - | 95% ethanol | - | Obtains high-purity ACC |

Key Features

- Reaction yields are optimized by controlling temperature and solvent.

- The process emphasizes high purity through crystallization with ethanol.

Synthesis via Cyclization of Cyanoacetate Derivatives (Patent CN1073985C & Literature)

Starting Material and Cyclization

This pathway begins with ethyl cyanoacetate as the precursor, which undergoes cyclization with dibromoethane in the presence of a base, typically potassium carbonate , and a catalyst such as polyethylene glycol 800 (PEG800) .

| Parameter | Conditions | Reagents | Solvent | Temperature | Duration | Notes |

|---|---|---|---|---|---|---|

| Cyclization | Reflux 70-90°C | Ethyl cyanoacetate, dibromoethane | Ethyl acetate | 70-90°C | 2-4 hours | Catalyzed by potassium carbonate and PEG800 |

| Purification | Separation, crystallization | - | - | - | - | Yields intermediate 1-cyanocyclopropane-1-carboxylate |

Reduction to Amino Acid

The nitrile intermediate is then reduced to the amino acid using lithium aluminum deuteride (for deuterated analogs) or other reductants, followed by hydrolysis.

| Parameter | Conditions | Reagents | Solvent | Temperature | Notes | |

|---|---|---|---|---|---|---|

| Reduction | -78°C | Lithium aluminum deuteride | Dry ether | -78°C | 30 min | Produces amino cyclopropane derivatives |

| Hydrolysis | Reflux | Sodium hydroxide | Ethanol | 70-90°C | Converts nitrile to acid |

Notable Variations and Optimizations

- Reaction temperature influences yield; optimal at approximately 80°C.

- Use of PEG800 enhances cyclization efficiency.

- Crystallization is achieved via cooling and stirring in ethanol.

Alternative Synthetic Approaches

Deuterium-Labeled Synthesis

Research has also explored deuterium-labeled ACC derivatives, utilizing lithium aluminum deuteride for reduction, which involves similar cyclization steps but with deuterated reagents to incorporate isotopic labels.

Summary of Key Reaction Parameters and Yields

化学反応の分析

Types of Reactions: 1-(3-Aminophenyl)-2-ethylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to a nitro group using oxidizing agents like potassium permanganate.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives like amides or sulfonamides.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Acyl chlorides or sulfonyl chlorides in the presence of a base like pyridine.

Major Products:

Oxidation: 1-(3-Nitrophenyl)-2-ethylcyclopropane-1-carboxylic acid.

Reduction: 1-(3-Aminophenyl)-2-ethylcyclopropane-1-methanol.

Substitution: 1-(3-Acetamidophenyl)-2-ethylcyclopropane-1-carboxylic acid.

科学的研究の応用

1-(3-Aminophenyl)-2-ethylcyclopropane-1-carboxylic acid has diverse applications in scientific research:

作用機序

The mechanism of action of 1-(3-Aminophenyl)-2-ethylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, influencing their structure and function. Additionally, the cyclopropane ring can interact with hydrophobic pockets in enzymes, modulating their activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .

類似化合物との比較

Substituent Effects on Physicochemical Properties

Cyclopropane carboxylic acids exhibit diverse properties depending on substituents. Key analogs include:

- Amino vs. Halogen Substituents: The 3-aminophenyl group in the target compound likely increases solubility in polar solvents compared to halogenated analogs (e.g., 3-chloro or 2,4-difluoro derivatives) .

生物活性

1-(3-Aminophenyl)-2-ethylcyclopropane-1-carboxylic acid is a unique organic compound characterized by its cyclopropane structure, which incorporates both an amino group and a carboxylic acid functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in drug development and therapeutic applications.

Pharmacological Potential

Research indicates that 1-(3-Aminophenyl)-2-ethylcyclopropane-1-carboxylic acid may exhibit significant pharmacological properties. Its structural characteristics suggest potential applications in various therapeutic areas, including:

- Antitumor Activity : The compound may interact with biological targets involved in cancer progression, potentially serving as an anticancer agent.

- Anti-inflammatory Effects : Compounds with similar structures have shown promise in modulating inflammatory pathways.

- Neuroprotective Properties : Given the presence of the amino group, there is potential for neuroprotective effects, which could be beneficial in neurodegenerative diseases.

The biological activity of 1-(3-Aminophenyl)-2-ethylcyclopropane-1-carboxylic acid may be attributed to its ability to bind to specific receptors or enzymes within the body. Studies could focus on:

- Binding Affinity : Investigating how this compound interacts with various biological targets, including receptors and enzymes.

- Pharmacokinetics and Pharmacodynamics : Understanding how the compound is absorbed, distributed, metabolized, and excreted in biological systems.

Comparative Analysis with Similar Compounds

To better understand the unique properties of 1-(3-Aminophenyl)-2-ethylcyclopropane-1-carboxylic acid, a comparison with structurally similar compounds can provide insights into its potential applications.

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 1-Aminocyclopropane-1-carboxylic acid | Cyclopropane ring with carboxylic acid | Precursor to ethylene in plants |

| 2-Ethylcyclopropane-1-carboxylic acid | Cyclopropane ring with ethyl and carboxylic acid | Less complex than 1-(3-Aminophenyl)-2-ethyl... |

| 1-(2-Aminophenyl)cyclopropane-1-carboxylic acid | Similar amine substitution but different position | May exhibit different receptor interaction profiles |

This table illustrates variations in substitution patterns on the cyclopropane ring and their implications for biological activity.

Case Studies and Research Findings

Recent studies have explored the biological activity of compounds related to 1-(3-Aminophenyl)-2-ethylcyclopropane-1-carboxylic acid. For instance:

- Antitumor Studies : A study demonstrated that structurally related compounds exhibited significant cytotoxicity against various cancer cell lines, indicating that modifications to the cyclopropane structure can enhance antitumor activity .

- Neuroprotective Effects : Research has shown that compounds with similar amino and carboxylic acid functionalities can protect neuronal cells from oxidative stress, suggesting potential applications in treating neurodegenerative disorders .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 1-(3-Aminophenyl)-2-ethylcyclopropane-1-carboxylic acid, and how do reaction conditions influence yield and purity?

- Methodology : Cyclopropane ring formation is critical. Adapted methods include:

- Alkylation of glycine derivatives with 1,2-electrophiles, followed by intramolecular cyclization (e.g., γ-substituted amino acid precursors) .

- Cyclopropanation of alkenes using diazo compounds or carbene intermediates, with careful control of steric effects from the ethyl and aminophenyl groups .

Q. How can researchers characterize the stereochemistry and purity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR identify cyclopropane ring protons (δ ~1.5–2.5 ppm) and confirm substituent positions via coupling constants (e.g., J = 5–8 Hz for cis/trans isomers) .

- X-ray Crystallography : Resolves absolute stereochemistry, particularly for enantiomers formed during cyclopropanation .

- HPLC/MS : Validates purity (>95%) and detects trace impurities (e.g., unreacted precursors) .

Q. What preliminary biological assays are suitable for evaluating this compound’s activity?

- Initial Screening :

- Enzyme Inhibition Assays : Test interactions with ACC oxidase/deaminase (common targets for cyclopropane amino acids) using UV-Vis or fluorescence-based kinetics .

- Antimicrobial Activity : Disk diffusion assays against E. coli or S. aureus to assess growth inhibition, with MIC (Minimum Inhibitory Concentration) quantification .

Advanced Research Questions

Q. How does the stereochemistry of the cyclopropane ring influence biological activity and enzyme binding?

- Mechanistic Insights :

- Enantiomer-Specific Activity : (1R,2R) vs. (1S,2S) configurations alter hydrogen-bonding interactions with enzyme active sites (e.g., ACC deaminase). Molecular docking simulations predict binding affinity differences .

- Structural Rigidity : The cyclopropane ring’s strain enhances binding specificity but may reduce conformational adaptability in non-target enzymes .

Q. How can contradictory data on this compound’s enzyme inhibition be resolved?

- Case Study : Discrepancies in ACC oxidase inhibition may arise from:

- pH-Dependent Reactivity : The carboxylic acid group’s protonation state affects binding. Perform assays across pH 5–8 .

- Impurity Interference : Trace metal ions (e.g., Fe) in buffers can catalyze non-specific oxidation. Use chelating agents (e.g., EDTA) .

Q. What advanced strategies optimize the compound’s stability under physiological conditions?

- Degradation Pathways :

- Ring-Opening Reactions : Hydrolysis or enzymatic cleavage of the cyclopropane ring. Monitor via LC-MS in simulated gastric fluid (pH 2) or plasma .

- Stabilization Methods :

- Prodrug Design : Esterify the carboxylic acid to improve lipid solubility and reduce premature degradation .

- Co-crystallization : Enhance thermal stability via salt/cocrystal formation (e.g., with 2-aminopyridine) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。